Clorhidrato de 2-aminotiazol-5-carbaldehído

Descripción general

Descripción

2-Aminothiazole-5-carbaldehyde hydrochloride is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms, which is a crucial scaffold in drug discovery and development.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Antitubercular Agents

2-Aminothiazole derivatives have been extensively studied for their antitubercular properties. Research has shown that modifications of the 2-aminothiazole scaffold can lead to compounds with potent activity against Mycobacterium tuberculosis. For instance, certain derivatives demonstrated minimal inhibitory concentrations (MIC) as low as 0.06 µg/ml against M. tuberculosis H37Rv, indicating strong bactericidal activity . The mechanism involves inhibition of key enzymes like mtFabH, which is crucial for mycobacterial fatty acid synthesis .

Broad-Spectrum Antimicrobial Properties

Beyond tuberculosis, 2-aminothiazole compounds exhibit broad-spectrum antimicrobial effects. They have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi. This broad activity is attributed to their ability to disrupt microbial cell functions and inhibit growth through different mechanisms .

Anticancer Applications

Kinase Inhibitors

The compound has been identified as a precursor for synthesizing kinase inhibitors, particularly those targeting protein tyrosine kinases (PTKs) involved in cancer progression. For example, 2-aminothiazole derivatives are pivotal in the synthesis of dasatinib, a multi-targeted kinase inhibitor used in treating chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) . The structural modifications of 2-aminothiazoles enhance their potency and selectivity towards specific cancer-related targets.

Mechanism of Action

The anticancer activity is often linked to the inhibition of cellular signaling pathways that promote tumor growth and survival. The presence of the thiazole ring system contributes to the binding affinity for ATP-binding sites in kinases, effectively blocking their activity and leading to reduced proliferation of cancer cells .

Anti-Inflammatory Effects

Therapeutic Potential

Research indicates that 2-aminothiazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. These compounds can modulate inflammatory pathways by inhibiting specific kinases involved in the inflammatory response, thereby reducing tissue damage and inflammation markers .

Case Studies

Several studies have documented the use of 2-aminothiazole compounds in experimental models of inflammation. For instance, certain derivatives have been shown to significantly lower levels of pro-inflammatory cytokines in vitro and in vivo, suggesting their potential utility in developing anti-inflammatory drugs .

Synthesis and Structural Modifications

The synthesis of 2-aminothiazole-5-carbaldehyde hydrochloride can be achieved through various methodologies that facilitate the introduction of functional groups necessary for enhancing biological activity. Recent advancements have focused on efficient synthetic routes that minimize by-products and improve yields .

| Methodology | Yield (%) | Remarks |

|---|---|---|

| Chemoselective α-bromination followed by thiourea treatment | High | Effective for large-scale synthesis |

| One-pot reactions with substituted anilines | Moderate | Useful for generating diverse libraries |

Mecanismo De Acción

Target of Action

2-Aminothiazole-5-carbaldehyde hydrochloride is a compound that has been found to have potential therapeutic applications in the field of cancer treatment . The primary targets of this compound are phosphodiesterase type 5 (PDE5) and cyclooxygenase-1 and -2 (COX-1/COX-2) .

Mode of Action

The compound interacts with its targets, PDE5 and COX-1/COX-2, in a unique way. It acts as a regulator of PDE5, exhibiting both inhibitory and enhancing effects . This dual action suggests a distinctive therapeutic role for this compound in conditions such as erectile dysfunction . In addition, it has been found to inhibit the activity of COX-1 and COX-2 enzymes .

Biochemical Pathways

The compound’s interaction with PDE5 and COX-1/COX-2 affects several biochemical pathways. By regulating PDE5, it influences the nitric oxide-cGMP pathway, which plays a crucial role in conditions like erectile dysfunction and certain neurodegenerative diseases . Its inhibitory effect on COX-1 and COX-2 impacts the synthesis of prostaglandins, which are involved in inflammation and pain .

Result of Action

The molecular and cellular effects of 2-Aminothiazole-5-carbaldehyde hydrochloride’s action are primarily related to its regulation of PDE5 and inhibition of COX-1/COX-2. This can lead to an increase in cGMP levels, potentially providing neuroprotective and anti-inflammatory effects . Its inhibition of COX-1 and COX-2 can reduce the production of prostaglandins, potentially alleviating inflammation and pain .

Action Environment

The action, efficacy, and stability of 2-Aminothiazole-5-carbaldehyde hydrochloride can be influenced by various environmental factors. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C . This suggests that the compound’s stability and efficacy could be affected by temperature and atmospheric conditions.

Análisis Bioquímico

Biochemical Properties

It is known that 2-aminothiazole derivatives have been used as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . This suggests that 2-Aminothiazole-5-carbaldehyde hydrochloride may interact with these enzymes and proteins in biochemical reactions .

Cellular Effects

2-aminothiazole derivatives have been shown to have inhibitory effects on PDE5 and COX-1/COX-2 enzymes . These enzymes play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that 2-aminothiazole derivatives can inhibit PDE5 and COX-1/COX-2 enzymes . This suggests that 2-Aminothiazole-5-carbaldehyde hydrochloride may exert its effects at the molecular level through binding interactions with these biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminothiazole-5-carbaldehyde hydrochloride typically involves the reaction of 2-aminothiazole with formylating agents. One common method is the Vilsmeier-Haack reaction, where 2-aminothiazole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-Aminothiazole-5-carbaldehyde hydrochloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .

Análisis De Reacciones Químicas

Types of Reactions

2-Aminothiazole-5-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: 2-Aminothiazole-5-carboxylic acid

Reduction: 2-Aminothiazole-5-methanol

Substitution: Various N-substituted thiazole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Aminothiazole

- 2-Amino-5-chlorothiazole

- 2-Aminobenzothiazole

Uniqueness

2-Aminothiazole-5-carbaldehyde hydrochloride is unique due to the presence of both an amino group and an aldehyde group on the thiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Actividad Biológica

2-Aminothiazole-5-carbaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

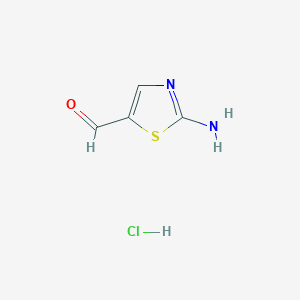

The chemical structure of 2-Aminothiazole-5-carbaldehyde hydrochloride is represented by the formula . The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of 2-aminothiazole derivatives with aldehydes in the presence of suitable reagents to yield the desired product .

1. Anti-Cancer Activity

Research has demonstrated that derivatives of 2-aminothiazole, including 2-Aminothiazole-5-carbaldehyde hydrochloride, exhibit notable anti-proliferative effects against various cancer cell lines. For instance, a series of 2-amino-thiazole derivatives showed significant cytotoxicity against human chronic myeloid leukemia cells (K562) . These compounds were evaluated for their ability to reduce cellular proliferation and induce apoptosis, with some derivatives exhibiting IC50 values in the low micromolar range.

Table 1: Anti-Cancer Activity of 2-Aminothiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 21 | K562 | 4.5 | Induction of apoptosis |

| 67 | HepG2 | 3.0 | Cell cycle arrest |

| 70 | A549 | 5.0 | Inhibition of proliferation |

2. Anti-Inflammatory Activity

2-Aminothiazoles have also been investigated for their anti-inflammatory properties, particularly as inhibitors of cyclooxygenase (COX) enzymes. A study reported that certain derivatives showed strong inhibition of COX-1 and COX-2 enzymes with IC50 values ranging from 0.09 to 6.34 μM . Compounds exhibiting selectivity towards COX-2 over COX-1 are particularly valuable for therapeutic applications, as they may reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.

Table 2: COX Inhibition Activity of Selected Compounds

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Celecoxib | 7.21 | 0.83 | 8.68 |

| Compound X | 6.34 | 0.71 | 8.91 |

| Compound Y | 1.00 | 0.09 | 11.11 |

3. Antimicrobial Activity

The antimicrobial properties of aminothiazoles have also been explored extensively, particularly against Mycobacterium tuberculosis. A study indicated that certain analogs achieved sub-micromolar minimum inhibitory concentrations (MICs), demonstrating potent bactericidal activity . The mechanism appears to involve disruption of bacterial cell wall synthesis without significant toxicity to mammalian cells.

Table 3: Antimicrobial Activity Against M. tuberculosis

| Compound | MIC (μM) | Bactericidal Activity |

|---|---|---|

| Compound A | <0.5 | Yes |

| Compound B | <1.0 | Yes |

| Compound C | <4.5 | Moderate |

Case Study: Synthesis and Evaluation of Anticancer Activity

A series of experiments evaluated the anticancer potential of synthesized derivatives using xenograft models in mice. For example, compound 1a demonstrated a tumor growth inhibition rate of up to 61% in human colonic adenocarcinoma models when administered at a dose of 200 mg/kg over five days . This finding underscores the compound's potential as a therapeutic agent in oncology.

Case Study: Anti-Tubercular Evaluation

Another significant study focused on the anti-tubercular activity where compounds were tested against various strains of M. tuberculosis. The most promising analogs not only inhibited bacterial growth but also displayed rapid bactericidal effects, achieving complete sterilization within seven days at concentrations as low as 0.625 μM .

Propiedades

IUPAC Name |

2-amino-1,3-thiazole-5-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS.ClH/c5-4-6-1-3(2-7)8-4;/h1-2H,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWAZDCUJYHFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674221 | |

| Record name | 2-Amino-1,3-thiazole-5-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920313-27-5 | |

| Record name | 2-Amino-1,3-thiazole-5-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.